Silane, (heptadecafluorooctyl)trimethyl-

概要

説明

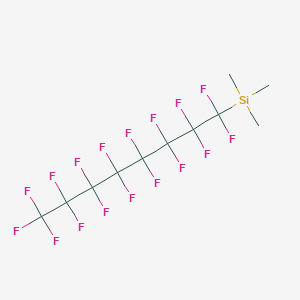

Silane, (heptadecafluorooctyl)trimethyl- is a fluorinated alkylsilane molecule with the molecular formula C11H9F17Si and a molecular weight of 492.25 g/mol. This compound is known for its unique properties, including high thermal stability, hydrophobicity, and chemical resistance, making it valuable in various industrial and research applications.

作用機序

Target of Action

Silanes, including (heptadecafluorooctyl)trimethyl-, are primarily used as coupling agents in reinforced composites . They interact with the surface of the composite material, forming a thin film that enhances the bond between the composite and the matrix resin .

Mode of Action

The mode of action of silanes involves chemical bonding at the interface of the composite material . This interaction results in improved composite properties .

Biochemical Pathways

Silanes in general are known to alter the interface between resin and reinforcement, which has far-reaching effects on the resin adjacent to the treated mineral extending into a broader interphase region .

Result of Action

The primary result of the action of (heptadecafluorooctyl)trimethyl- is the enhancement of composite properties . By forming a thin film on the surface of the composite material, it improves the bond between the composite and the matrix resin, leading to marked improvements in the composite’s properties .

Action Environment

The action of (heptadecafluorooctyl)trimethyl- can be influenced by various environmental factors. For instance, the presence of moisture can affect the silane’s ability to form a hydrophobic layer on the surface of the composite material . Additionally, the temperature and pressure conditions during the application of the silane can also impact its efficacy and stability .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Silane, (heptadecafluorooctyl)trimethyl- typically involves the reaction of heptadecafluorooctyl iodide with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The general reaction scheme is as follows:

C8F17I+ClSi(CH3)3→C8F17Si(CH3)3+ICl

Industrial Production Methods: In industrial settings, the production of Silane, (heptadecafluorooctyl)trimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反応の分析

Types of Reactions: Silane, (heptadecafluorooctyl)trimethyl- undergoes various chemical reactions, including:

Substitution Reactions: The fluorinated alkyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Hydrosilylation Reactions: The silicon-hydrogen bond can react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the reaction. The process is usually conducted at elevated temperatures and pressures.

Major Products:

Substitution Reactions: The major products are the substituted silanes, where the fluorine atoms are replaced by the nucleophiles.

Hydrosilylation Reactions: The major products are the alkyl- or alkenyl-substituted silanes.

科学的研究の応用

2.1. Biomedical Engineering

In biomedical applications, silanes are used to modify biomaterials to enhance biocompatibility and mechanical properties. Research indicates that silane coupling agents can significantly improve the bonding strength of materials used in bone cements and scaffolds.

Case Study: Bone Cements

- A study demonstrated that incorporating silane coupling agents into calcium phosphate-based bone cements increased compressive strength from 7.24 MPa to 12.17 MPa. The modification also reduced the setting time from 11 to 6.5 minutes, indicating enhanced performance for clinical applications .

Table 1: Properties of Modified Bone Cements

| Modification | Compressive Strength (MPa) | Setting Time (minutes) |

|---|---|---|

| Control | 7.24 | 11 |

| Silane-modified | 12.17 | 6.5 |

2.2. Nanotechnology

Silane compounds are crucial in the synthesis of nanoparticles and nanocomposites due to their ability to modify surface properties and enhance dispersion in polymer matrices.

Case Study: Nanocomposites

- Research has shown that silane treatment improves the interaction between hydroxyapatite and polypropylene, resulting in enhanced stiffness and mechanical properties of the composite materials .

3.1. Coatings and Adhesives

The hydrophobic nature of heptadecafluorooctyltrimethyl-silane makes it an excellent candidate for coatings that require water repellency and chemical resistance.

Applications:

- Used in protective coatings for electronics to prevent moisture ingress.

- Enhances the durability of adhesives by improving adhesion to various substrates.

3.2. Flame Retardant Polymers

Silane coupling agents are employed in modifying clay for use in flame-retardant polymers, enhancing their thermal stability and mechanical properties.

Case Study: Clay Modification

- A study highlighted the effectiveness of silane coupling agents in improving the interfacial bonding between clay particles and polymer matrices, leading to superior flame retardancy .

Summary of Key Findings

The applications of heptadecafluorooctyltrimethyl-silane span across several fields:

- Biomedical Engineering: Enhances mechanical properties and biocompatibility of bone cements.

- Nanotechnology: Improves dispersion and performance of nanocomposites.

- Industrial Coatings: Provides water repellency and chemical resistance.

- Flame Retardants: Modifies clay for improved thermal stability.

類似化合物との比較

- Silane, (trifluoromethyl)trimethyl-

- Silane, (pentafluoropropyl)trimethyl-

- Silane, (nonafluorobutyl)trimethyl-

Comparison: Silane, (heptadecafluorooctyl)trimethyl- is unique due to its longer fluorinated alkyl chain, which provides superior hydrophobic and oleophobic properties compared to shorter-chain analogs. This makes it particularly valuable in applications requiring extreme resistance to water and oil.

生物活性

Silane, (heptadecafluorooctyl)trimethyl-, also known as a perfluorinated compound (PFC), is a member of a class of chemicals that have gained attention due to their unique properties and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, potential health implications, and relevant research findings.

Overview of Silane, (heptadecafluorooctyl)trimethyl-

Silane, (heptadecafluorooctyl)trimethyl- is characterized by its long fluorinated carbon chain, which imparts hydrophobic and lipophobic properties. These characteristics make it useful in various industrial applications, including coatings and surfactants. However, the persistence of PFCs in the environment raises concerns regarding their biological effects.

- Cell Membrane Interaction : The hydrophobic nature of silane compounds allows them to interact with cell membranes, potentially altering membrane integrity and function. Studies suggest that PFCs can disrupt lipid bilayers, leading to increased permeability and cellular stress .

- Endocrine Disruption : Research indicates that PFCs may act as endocrine disruptors. They can interfere with hormone signaling pathways, potentially affecting reproductive health and development in various organisms .

- Immunotoxicity : Exposure to PFCs has been linked to immune system alterations. For instance, studies on children exposed to perfluoroalkyl substances (PFAS), including silane derivatives, have shown reduced antibody responses to vaccinations .

Toxicological Studies

Case Studies

- Case Study on Immunotoxicity : A study conducted on children from the Faroe Islands found that exposure to PFCs was associated with lower antibody responses to common childhood vaccines. This raises concerns about the long-term immunological effects of these compounds on developing populations .

- Environmental Impact Assessment : Research assessing the environmental presence of PFCs indicated significant bioaccumulation in aquatic organisms, leading to potential risks for human health through the food chain .

- Health Risk Assessment : A comprehensive survey of consumer products revealed widespread use of fluorinated substances, including silane derivatives, with implications for both environmental and human health due to their persistence and toxicity .

特性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(trimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F17Si/c1-29(2,3)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSFUEGQVWQFKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F17Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399897 | |

| Record name | (Heptadecafluorooctyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52112-19-3 | |

| Record name | (Heptadecafluorooctyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。